
6-Methylpyridazine-3-carbonitrile: A Versatile
Building Block for Complex Heterocyclic

Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Methylpyridazine-3-carbonitrile

Cat. No.: B1315567 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridazine-3-carbonitrile is a versatile heterocyclic building block that has garnered

significant interest in the fields of organic synthesis and medicinal chemistry. Its unique

molecular architecture, featuring a pyridazine ring substituted with a reactive nitrile group and a

nucleophilic methyl group, provides a valuable platform for the construction of a diverse array

of complex fused heterocyclic systems. The inherent physicochemical properties of the

pyridazine nucleus, such as its polarity and hydrogen bonding capacity, make it an attractive

scaffold in the design of novel therapeutic agents. This technical guide provides a

comprehensive overview of the synthetic utility of 6-methylpyridazine-3-carbonitrile, focusing

on its application in the synthesis of pyrido[4,3-c]pyridazines, and details key experimental

protocols and quantitative data.

Physicochemical Properties
A summary of the key physicochemical properties of 6-methylpyridazine-3-carbonitrile is

presented in the table below.
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Property Value Reference

CAS Number 49840-90-6 [1]

Molecular Formula C₆H₅N₃ [1]

Molecular Weight 119.12 g/mol [1]

Melting Point 86-87 °C [1]

Boiling Point (Predicted) 338.1±22.0 °C [2]

SMILES CC1=NN=C(C=C1)C#N [1]

Synthetic Applications and Key Reactions
The strategic placement of the methyl and nitrile groups on the pyridazine ring allows for a

variety of chemical transformations, making 6-methylpyridazine-3-carbonitrile a valuable

precursor for the synthesis of fused heterocyclic compounds. The reactivity of this building

block is primarily centered around the functionalization of the methyl group and subsequent

intramolecular cyclization involving the nitrile moiety.

One of the most powerful applications of 6-methylpyridazine-3-carbonitrile is in the synthesis

of pyrido[4,3-c]pyridazine derivatives. This is typically achieved through a multi-step sequence

involving an initial reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA), which

activates the methyl group, followed by a cyclocondensation reaction with an active methylene

compound like cyanoacetamide.

Synthesis of Pyrido[4,3-c]pyridazines
The synthesis of the pyrido[4,3-c]pyridazine scaffold from pyridazine precursors is a notable

example of constructing complex heterocyclic systems. A key strategy involves the reaction of a

suitable pyridazine derivative with DMFDMA, followed by cyclization with an active methylene

compound. While a direct experimental protocol starting from 6-methylpyridazine-3-
carbonitrile is not explicitly detailed in a single source, a closely related synthesis starting from

a pyridazine derivative formed from a malononitrile dimer provides a representative workflow.

This process highlights the utility of the pyridazine-carbonitrile core in building such fused ring

systems.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/B1315567
https://www.benchchem.com/product/B1315567
https://www.benchchem.com/product/B1315567
https://www.benchchem.com/product/B1315567
https://m.chemicalbook.com/ProductChemicalPropertiesCB92516553_EN.htm
https://www.benchchem.com/product/B1315567
https://www.benchchem.com/product/b1315567?utm_src=pdf-body
https://www.benchchem.com/product/b1315567?utm_src=pdf-body
https://www.benchchem.com/product/b1315567?utm_src=pdf-body
https://www.benchchem.com/product/b1315567?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The logical workflow for this type of synthesis can be visualized as follows:
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Caption: Synthetic workflow for pyrido[4,3-c]pyridazine derivatives.
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Experimental Protocols
The following are representative experimental protocols for key transformations involving

pyridazine-carbonitrile derivatives, based on analogous reactions reported in the literature.

These protocols can be adapted for reactions starting with 6-methylpyridazine-3-carbonitrile.

Protocol 1: Synthesis of a Pyrido[4,3-c]pyridazine
Derivative
This protocol is adapted from the synthesis of related pyrido[4,3-c]pyridazine systems.

Step 1: Reaction with N,N-Dimethylformamide Dimethyl Acetal (DMFDMA)

A solution of the starting pyridazine-carbonitrile derivative (10 mmol) in anhydrous

dimethylformamide (20 mL) is prepared.

N,N-Dimethylformamide dimethyl acetal (12 mmol, 1.2 equivalents) is added to the solution.

The reaction mixture is heated at reflux for 4-6 hours, with the progress of the reaction

monitored by Thin Layer Chromatography (TLC).

After completion, the solvent is removed under reduced pressure to yield the crude enamine

intermediate, which can be used in the next step without further purification.

Step 2: Cyclocondensation with Cyanoacetamide

The crude enamine intermediate from Step 1 (10 mmol) is dissolved in ethanol (30 mL).

Cyanoacetamide (10 mmol, 1 equivalent) and a catalytic amount of a base such as

triethylamine or piperidine (0.5 mL) are added to the solution.

The mixture is heated at reflux for 6-8 hours.

Upon cooling, the solid product precipitates from the solution.

The precipitate is collected by filtration, washed with cold ethanol, and dried.
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The crude product can be recrystallized from a suitable solvent (e.g., ethanol or a

DMF/ethanol mixture) to afford the purified pyrido[4,3-c]pyridazine derivative.

Quantitative Data for an Analogous Pyrido[4,3-
c]pyridazine Synthesis
The following table summarizes the quantitative data for the synthesis of a tricyclic pyrido[4,3-

c]pyridazine derivative from a related pyridazine precursor, as reported in the literature. This

provides an indication of the expected outcomes for similar reactions with 6-methylpyridazine-
3-carbonitrile.

Starting
Material

Reagents Product Yield (%)
Melting Point
(°C)

Pyridazine-

carbonitrile

derivative

1. DMFDMA2.

Cyanoacetamide

Pyrido[4,3-

c]pyridazine

derivative

Not specified >300

Pyrido[4,3-

c]pyridazine

derivative

DMFDMA
Tricyclic

heterocycle
Not specified >300

Note: Specific yields and melting points for reactions starting directly with 6-methylpyridazine-
3-carbonitrile would need to be determined experimentally.

Potential Applications in Drug Discovery
Derivatives of pyridazine and fused pyridazine systems, such as pyrido[2,3-c]pyridazines and

pyrido[4,3-c]pyridazines, have shown promise in the field of medicinal chemistry, particularly as

anticancer agents.[3][4] The core scaffold can be strategically functionalized to interact with

various biological targets.

While specific signaling pathways for derivatives of 6-methylpyridazine-3-carbonitrile are not

yet extensively documented, related heterocyclic compounds have been investigated as

inhibitors of key cellular signaling pathways implicated in cancer progression. For instance,

various pyridine and pyrimidine derivatives have been shown to target cyclin-dependent
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kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to

cell cycle arrest and apoptosis in cancer cells.

A hypothetical signaling pathway that could be targeted by derivatives synthesized from 6-
methylpyridazine-3-carbonitrile is the CDK-mediated cell cycle regulation pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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